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(Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate

Photolithography Chemically Amplified Resist Photoacid Diffusion

Sub-100 nm photoresists using generic PAGs suffer from excessive acid diffusion causing line-edge roughness and pattern collapse. (Perfluoro-n-octyl)phenyliodonium Triflate (CAS 77758-89-5) solves this via its C8F17 chain for superior acid localization. • Diffusion control: C8F17 chain limits acid migration vs. C4F9 PAGs, enabling high-resolution patterning. • High quantum yield: Triflate counterion ensures rapid curing in DUV/EUV lithography. • Ships refrigerated with Certificate of Analysis.

Molecular Formula C15H5F20IO3S
Molecular Weight 772.14 g/mol
CAS No. 77758-89-5
Cat. No. B1302273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate
CAS77758-89-5
Molecular FormulaC15H5F20IO3S
Molecular Weight772.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[I+]C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C14H5F17I.CHF3O3S/c15-7(16,9(19,20)11(23,24)13(27,28)29)8(17,18)10(21,22)12(25,26)14(30,31)32-6-4-2-1-3-5-6;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7)/q+1;/p-1
InChIKeyLQSJCHNACSIGQK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline: (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate (CAS 77758-89-5)


(Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate (CAS 77758-89-5) is a hypervalent iodine(III) compound belonging to the class of (perfluoroalkyl)phenyliodonium triflates, commonly referred to as FITS reagents [1]. It is an ionic salt comprising a (perfluoro-n-octyl)phenyliodonium cation and a trifluoromethanesulfonate (triflate) counterion. With a molecular weight of approximately 772.14 g/mol and the molecular formula C₁₅H₅F₂₀IO₃S, this compound is a solid at room temperature . It is primarily utilized as an electrophilic perfluoroalkylating agent in organic synthesis and as a photoacid generator (PAG) in chemically amplified photoresists for advanced lithography . Its unique properties stem from the highly electron-withdrawing perfluorooctyl group (C₈F₁₇) and the highly dissociated triflate anion.

Critical Procurement Risk: Why Substituting (Perfluoro-n-octyl)phenyliodonium Triflate with Other Onium Salts or PAGs Will Compromise Performance


Generic substitution of (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate with alternative photoacid generators (PAGs) or perfluoroalkylating reagents is ill-advised due to the compound's unique combination of a long perfluorooctyl chain (C₈F₁₇) and a highly dissociated triflate counterion. The perfluoroalkyl chain length directly influences critical performance parameters: shorter chains (e.g., C₄F₉) exhibit increased acid diffusion length in photoresist films, compromising resolution and causing image blur [1]; conversely, the triflate anion provides superior photoacid generation efficiency and ionic polarization compared to other counterions such as mesylate, sulfate, or chloride [2]. Furthermore, the specific C₈F₁₇ chain imparts distinct lipophilicity and thermal stability, which are essential for certain synthetic transformations and for maintaining pattern fidelity during post-exposure bake steps [1][3]. Using a compound with a different chain length or counterion will inevitably alter reaction yields, acid diffusion characteristics, and overall process robustness, leading to failed syntheses or defective microelectronic patterns. The following sections provide quantitative evidence for these performance differentiators.

Quantitative Performance Differentiation: Evidence-Based Reasons to Choose (Perfluoro-n-octyl)phenyliodonium Triflate Over Analogs


Perfluoroalkyl Chain Length (C₈F₁₇ vs. C₄F₉) Governs Acid Diffusion Control in Photoresists

In chemically amplified photoresists, the diffusion length of the photo-generated acid is a critical determinant of resolution and line-edge roughness. (Perfluoro-n-octyl)phenyliodonium Triflate generates perfluorooctanesulfonic acid (C₈F₁₇SO₃H) upon irradiation. The bulk of the C₈F₁₇ moiety significantly reduces acid diffusion compared to acids generated from shorter-chain analogs, such as perfluorobutanesulfonic acid (C₄F₉SO₃H). This control over diffusion minimizes image blur and enables the printing of smaller feature sizes. The difference in diffusion length between triflate (CF₃SO₃H) and perfluorobutanesulfonate (C₄F₉SO₃H) is known to be a factor of 9-70, demonstrating the profound impact of the perfluoroalkyl chain [1]. Extrapolating from this class-level behavior, the C₈F₁₇ chain provides even greater diffusion control than C₄F₉, making this compound essential for advanced node patterning where acid diffusion must be tightly managed [2].

Photolithography Chemically Amplified Resist Photoacid Diffusion

Triflate Counterion Maximizes Ionic Polarization and Photoacid Generation Efficiency

The efficiency of a photoacid generator is strongly influenced by the nature of its counterion. For (perfluoroalkyl)phenyliodonium salts, the triflate (OSO₂CF₃) counterion exhibits superior leaving ability and generates a stronger acid (triflic acid) compared to other common anions. ¹⁹F NMR studies of (perfluoroalkyl)phenyliodonium salts show that the chemical shift of the R-CF₂ group moves downfield as the anion's electronegativity and leaving ability decrease, indicating a more covalent (and less ionic) bond. The triflate salt shows the most upfield shift (67.8 ppm), confirming it is the most highly polarized (ionic) among the series, which correlates with higher photoacid generation efficiency upon irradiation [1]. In contrast, the mesylate (78.4 ppm) and chloride (85.5 ppm) salts are significantly less polarized and thus less efficient PAGs.

Photoacid Generator Efficiency Counterion Effect Ionic Polarization

Long C₈F₁₇ Chain Provides Superior Thermal Stability Compared to Shorter Perfluoroalkyl Analogs

The thermal stability of (perfluoroalkyl)phenyliodonium triflates increases with the length of the perfluoroalkyl chain. (Perfluoro-n-octyl)phenyliodonium Triflate (C₈F₁₇) exhibits significantly higher thermal stability than its shorter-chain homologs (e.g., C₄F₉, C₆F₁₃). This is a class-level property observed across hypervalent iodine reagents. Thermolysis studies show that the C–I bond strength in trivalent iodine compounds increases in the order: RfCH₂–I < Rf–I < Ph–I < RfCF=CH–I [1]. The stronger Rf–I bond in the perfluoroalkyl series (relative to the 1,1-dihydroperfluoroalkyl series) contributes to enhanced thermal stability. This stability is crucial for shelf-life and for withstanding elevated temperatures during processing (e.g., post-exposure bake) without premature decomposition.

Thermal Stability Perfluoroalkyl Chain Length Reagent Shelf-life

Triflate Salt Enables High-Yield Electrophilic Perfluoroalkylation of Carbanions

As a FITS reagent, (Perfluoro-n-octyl)phenyliodonium Triflate is a premier electrophilic perfluoroalkylating agent for carbanions. In head-to-head comparisons with other perfluoroalkyliodonium salts (e.g., chlorides, tetrafluoroborates), the triflate salt consistently delivers higher yields in the perfluoroalkylation of various carbanions [1]. For example, in a photocatalytic atom-transfer radical addition (ATRA) reaction, the introduction of the C₈F₁₇ group using this reagent proceeded with an excellent yield of 93%, compared to yields of 89% for C₆F₁₃ and 85% for C₄F₉ under identical conditions, demonstrating the high efficiency of the C₈F₁₇ group in this transformation [2].

Electrophilic Perfluoroalkylation Synthetic Yield C–C Bond Formation

High-Value Application Scenarios for (Perfluoro-n-octyl)phenyliodonium Triflate Based on Differentiated Performance


Advanced Semiconductor Lithography: Sub-100 nm Node Patterning

For photoresist formulations targeting sub-100 nm feature sizes, the controlled acid diffusion provided by the C₈F₁₇ chain is non-negotiable. Substituting with a shorter-chain PAG (e.g., C₄F₉) leads to excessive acid diffusion (diffusion length difference factor of 9-70 compared to triflate, and even larger vs. C₈F₁₇) resulting in line-edge roughness and pattern collapse [1]. This compound's ability to generate a strong, localized acid upon DUV or EUV exposure makes it a critical component for achieving the resolution and sensitivity required for next-generation microprocessors and memory devices. Its use is validated in patents for high-resolution photoresist compositions [2].

High-Performance Cationic Photopolymerization and 3D Printing

In UV-curable coatings, adhesives, and advanced 3D printing (e.g., two-photon polymerization), the high photoacid generation efficiency and strong acidity of the generated perfluorooctanesulfonic acid are essential for rapid curing and high cross-linking density. The triflate counterion's superior polarization [3] ensures a high quantum yield of acid, leading to faster build rates and improved mechanical properties of the final polymer compared to formulations using mesylate or hexafluoroantimonate PAGs. Its specific absorption characteristics make it suitable for dual-wavelength 3D printing processes .

Synthesis of Perfluoroalkylated Pharmaceuticals and Agrochemicals

The C₈F₁₇ group is frequently incorporated into drug candidates and crop protection agents to enhance metabolic stability, lipophilicity, and membrane permeability. This compound serves as a premier electrophilic source of the C₈F₁₇ moiety for late-stage functionalization. Its use enables high-yielding (e.g., 93% yield in photocatalytic ATRA [4]) and selective installation of the perfluorooctyl group onto carbanions, enolates, and aromatic rings, outperforming alternative reagents like perfluorooctyl iodide in terms of reaction efficiency and operational simplicity. The high yield translates directly to reduced cost of goods in pharmaceutical development [5].

Synthesis of Specialty Fluorosurfactants and Oleophobic Coatings

The unique surface-active properties of the C₈F₁₇ group are leveraged to create highly effective fluorosurfactants and oleophobic coatings. This compound allows for the precise introduction of the perfluorooctyl group onto a variety of hydrophilic or polymeric backbones. The resulting materials exhibit extremely low surface energy, making them ideal for applications in stain-resistant textiles, anti-fingerprint coatings for electronics, and specialized lubricants. The thermal stability of the C₈F₁₇ group [6] ensures that these properties are retained under harsh operating conditions.

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